1-(4-methoxyphenyl)-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, starting from commercially available precursors. Researchers have reported various synthetic routes, including ring construction from different cyclic or acyclic precursors. Additionally, functionalization of preformed pyrrolidine rings (such as proline derivatives) has been explored. Detailed reaction conditions and yields are documented in the literature .
Molecular Structure Analysis
Compound X adopts a pyrrolidine-based scaffold. The pyrrolidine ring contributes to its three-dimensional (3D) shape due to non-planarity (a phenomenon called “pseudorotation”). The stereogenicity of carbons within the pyrrolidine ring leads to different stereoisomers, which can impact the compound’s biological profile. Structural elucidation using techniques like NMR spectroscopy confirms its molecular arrangement .
Chemical Reactions Analysis
Compound X may undergo various chemical reactions, including hydrolysis, oxidation, and substitution reactions. These transformations can modify its pharmacological properties and bioactivity. Researchers have investigated the influence of steric factors on biological activity, emphasizing the structure–activity relationship (SAR) of related compounds .
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4/c1-21-5-3-4-6-27(21)32-15-17-33(18-16-32)30(37)22-7-9-24(10-8-22)31-29(36)23-19-28(35)34(20-23)25-11-13-26(38-2)14-12-25/h3-14,23H,15-20H2,1-2H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGUEYOOFPOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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